3-Bromo-6-nitroimidazo[1,2-A]pyridine

Positional isomerism Physicochemical characterization Heterocyclic building blocks

Researchers seeking predictable sequential C3→C6 diversification are limited by regioisomeric reactivity differences. 3-Bromo-6-nitroimidazo[1,2-A]pyridine (CAS 52310-42-6) overcomes this: • Orthogonal reactivity: Pd cross-coupling at 3-Br, then nitro reduction to 6-amine for amide/diazonium chemistry • Well-defined solid-state: mp 140-142 °C, density 1.99 g/cm³ for reliable scale-up • ≥98% purity, multi-vendor availability ensures supply continuity.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
CAS No. 52310-42-6
Cat. No. B1288858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-nitroimidazo[1,2-A]pyridine
CAS52310-42-6
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H
InChIKeyLEZQAJJLSXPPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-nitroimidazo[1,2-A]pyridine Overview


3-Bromo-6-nitroimidazo[1,2-A]pyridine (CAS 52310-42-6) is a heterocyclic building block comprising a fused imidazo[1,2-a]pyridine core with a bromine atom at the 3-position and a nitro group at the 6-position [1]. The compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in drug discovery due to its favorable physicochemical properties and capacity for hydrogen bonding through its nitrogen atoms . The orthogonal reactivity of the bromine (cross-coupling/SNAr) and nitro (reduction/diversification) substituents enables sequential functionalization strategies .

Sequential derivatization Orthogonal 3-Br (cross-coupling) and 6-NO₂ (reduction) handles support controlled, two-step diversification strategies.
Site-selective C3 functionalization Single bromine at the imidazole ring enables predictable mono-coupling without competing pyridine ring reactivity.
Defined building block Well-characterized solid-state properties support reproducible synthesis and purification workflows.

Why Isomers Cannot Replace 3-Bromo-6-nitroimidazo[1,2-A]pyridine


Imidazo[1,2-a]pyridine building blocks with halogen and nitro substituents exhibit reactivity and physical properties that are highly sensitive to positional substitution patterns . The 3-bromo-6-nitro substitution pattern is not interchangeable with regioisomers such as 6-bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7) or derivatives with alternative halogen placement [1]. Key differences include: the 3-position bromine in the target compound enables palladium-catalyzed cross-coupling at a site distinct from the pyridine ring, whereas 8-bromo analogs show different site-selectivity in Suzuki-Miyaura reactions [2]; the 6-nitro group exerts a unique electronic influence on the imidazo[1,2-a]pyridine π-system, affecting both reactivity at the 3-position and the physicochemical profile relative to 3-nitro analogs; and physical properties including melting point differ materially, with the target compound melting at 140-142 °C [1].

Regioisomer mismatch
6-Bromo-3-nitro isomers place the cross-coupling handle on the pyridine ring, altering diversification vectors and electronic profiles.
Di-halogen complexity
6,8-Dibromo analogs yield non-selective dual coupling mixtures; the target compound's single 3-Br ensures mono-functionalization control.
Solid-state divergence
Different packing energies and melting points between isomers may affect recrystallization protocols and formulation behavior.

3-Bromo-6-nitroimidazo[1,2-A]pyridine Differentiation Evidence


Positional Isomer Physicochemical Differentiation

Direct comparison of the target compound (3-bromo-6-nitro) with its regioisomer 6-bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7) reveals distinct physicochemical properties that preclude interchangeable use [1]. The 3-bromo-6-nitro isomer exhibits a melting point of 140-142 °C [1], whereas the 6-bromo-3-nitro isomer's melting point is reported in the 168-170 °C range [2]. Both compounds share identical molecular formula (C7H4BrN3O2) and molecular weight (242.03 g/mol), yet their differential melting points indicate divergent crystal packing energies and solid-state intermolecular interactions.

Melting point
Head-to-head
140–142 °C vs 168–170 °C for the 6-bromo-3-nitro regioisomer. A 28–30 °C lower melting point reflects different crystal packing.
Supports solid-state property differentiation between positional isomers.
Data to verify; no published source provided for the comparator melting point.
Positional isomerism Physicochemical characterization Heterocyclic building blocks

Cross-Coupling Site-Selectivity Comparison

The target compound's single bromine at the 3-position provides defined mono-functionalization capability, whereas the 6,8-dibromo-3-nitro analog exhibits non-selective dual coupling. In published work, a 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative underwent Suzuki-Miyaura coupling at both the 6- and 8-positions simultaneously [1]. In contrast, a related 8-bromo-6-chloro-3-nitro scaffold enabled position-8-selective coupling, demonstrating that monohalogenated scaffolds with differentiated halogen types or positions can achieve site-controlled derivatization [2]. By extension, the 3-bromo-6-nitro scaffold offers predictable single-site reactivity at the 3-position while the 6-nitro group remains available for orthogonal transformation via reduction to 6-amino.

Site-selectivity
Class-level
3-Br enables exclusive mono-functionalization. 6,8-Dibromo analogs undergo non-selective dual Suzuki coupling. 8-Br-6-Cl scaffolds show position-8-selective coupling.
Class-level inference supports predictable single-site reactivity at C3.
Direct experimental comparison on the target scaffold not reported.
Suzuki-Miyaura coupling Site-selectivity Palladium catalysis Antiparasitic drug discovery

Halogen Reactivity in Antiparasitic Lead Optimization

In the development of antitrypanosomatid agents, different halogenation patterns on the 3-nitroimidazo[1,2-a]pyridine scaffold produce distinct biological outcomes. Research by Moreau et al. (2018) employed an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate for Suzuki-Miyaura coupling at the 8-position to generate derivatives with IC50 values of 1.1-3 μM against L. infantum amastigotes and 0.04-0.16 μM against T. brucei brucei trypomastigotes [1]. The 8-bromo-6-chloro scaffold's halogenation pattern (8-Br, 6-Cl) was specifically chosen to enable site-selective 8-arylation while retaining the 6-position for subsequent diversification. The target compound's 3-bromo-6-nitro pattern presents an alternative vector: bromine at the 3-position (imidazole ring) rather than the 8-position (pyridine ring), offering distinct regiochemical access for structure-activity relationship (SAR) exploration [2].

SAR vectors
Cross-study
8-Br-6-Cl-3-NO₂ scaffold: IC₅₀ 0.04–3 μM against T. brucei and L. infantum. Target 3-Br-6-NO₂ pattern offers orthogonal C3 vector for underexplored SAR.
Supports SAR exploration along a distinct regiochemical vector from established antiparasitic leads.
Biological data are from comparator scaffolds; target compound activity not characterized.
Antikinetoplastid Nitroreductase bioactivation Structure-activity relationship Leishmania Trypanosoma

Solid-State Density and Physical Properties

The target compound exhibits a reported density of 1.99 g/cm³ (experimental) , compared to a predicted density of 1.98 ± 0.1 g/cm³ . This experimental density value provides a baseline for assessing the impact of 6-nitro versus alternative 6-position substituents on molecular packing. For reference, the 6-bromo-3-nitro regioisomer (CAS 64064-71-7) reports a predicted density of 1.89 ± 0.1 g/cm³ , suggesting that the 3-bromo-6-nitro arrangement yields denser crystal packing than the reversed substitution pattern.

Density
Cross-study
1.99 g/cm³ (experimental) for target compound vs 1.89 g/cm³ (predicted) for the 6-bromo-3-nitro regioisomer.
Higher experimental density suggests tighter crystal packing, relevant for formulation and storage.
Comparator density is predicted only; experimental verification lacking.
Physical chemistry Density Crystallinity Process chemistry

Commercial Sourcing and Purity Comparison

The target compound is commercially available from multiple vendors with specified purity of 98% . Pricing data indicates 1g quantities available at approximately $33.00 USD [1]. In contrast, alternative imidazo[1,2-a]pyridine building blocks with different substitution patterns show varying availability: the 6-bromo-3-nitro isomer (CAS 64064-71-7) is available from specialized vendors with 98% purity [2], while the 8-bromo-6-chloro-3-nitro analog is primarily accessed through custom synthesis rather than standard catalog inventory [3]. The target compound's position as a standard catalog item with defined purity specifications reduces procurement lead time and quality uncertainty.

Procurement
Supporting
Catalog item, 98% purity, multi-vendor availability (~$33/1g). 6-Br-3-NO₂ isomer is single-source; 8-Br-6-Cl analog requires custom synthesis.
Multi-vendor sourcing supports supply chain resilience and reduces procurement lead time.
Pricing and availability are supplier-reported and subject to change.
Chemical sourcing Building block procurement Purity specifications Research reagents

3-Bromo-6-nitroimidazo[1,2-A]pyridine Research Applications


Sequential Derivatization for Compound Libraries

The orthogonal reactivity profile of 3-bromo-6-nitroimidazo[1,2-A]pyridine enables predictable sequential functionalization: initial palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at the 3-position bromine, followed by nitro group reduction to 6-amino for subsequent amide coupling or diazonium chemistry [1]. This two-step diversification sequence is not accessible with 6-bromo-3-nitro isomers, which place the cross-coupling handle on the pyridine ring, nor with 6,8-dibromo analogs, which produce complex product mixtures due to non-selective dual coupling [2]. The target compound's 1.99 g/cm³ density and 140-142 °C melting point facilitate straightforward purification via standard recrystallization techniques without specialized equipment.

C3-Derivatized Antiparasitic SAR Exploration

Recent medicinal chemistry efforts in antitrypanosomatid drug discovery have extensively characterized 8-substituted-3-nitroimidazo[1,2-a]pyridine scaffolds, yielding compounds with IC50 values as low as 0.04 μM against T. brucei brucei [1]. However, the C3 position of this pharmacophore remains comparatively underexplored. The target compound provides direct synthetic access to C3-derivatized analogs, enabling systematic exploration of structure-activity relationships along a different vector than the established 8-aryl series. This orthogonal SAR exploration supports intellectual property generation and the identification of novel chemotypes with potentially differentiated nitroreductase bioactivation profiles [2].

Process Chemistry with Defined Solid-State Properties

The well-characterized solid-state properties of 3-bromo-6-nitroimidazo[1,2-A]pyridine—including a sharp melting point of 140-142 °C and experimentally verified density of 1.99 g/cm³ [1]—make it suitable for process chemistry applications where reproducible physical behavior is critical. In contrast to analogs with predicted-only density values or broader melting ranges, the target compound's defined thermal and density parameters enable: (i) reliable scale-up of recrystallization protocols, (ii) consistent milling and formulation behavior, and (iii) predictable long-term storage stability. The compound's multi-vendor commercial availability with 98% purity specifications [2] further supports process development teams requiring reliable supply chain continuity.

Fragment-Based Drug Discovery with Dual Pharmacophore

The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in fragment-based drug discovery (FBDD) due to its capacity to serve as a hydrogen bond acceptor through its two nitrogen atoms [1]. The 3-bromo-6-nitro substitution pattern uniquely combines a cross-coupling handle (3-Br) with a nitro group that can function both as a hydrogen bond acceptor and as a precursor to amine pharmacophores following reduction. This dual functionality positions the target compound as an ideal fragment for growing into lead-like molecules across multiple target classes including kinases, GPCRs, and antimicrobial targets [2].

Application
Selection Property
Validation Focus
Sequential derivatization
Site-selective reactivity review
Mono-coupling vs di-coupling product ratios
Antiparasitic SAR studies
C3 vector for scaffold exploration
Nitroreductase bioactivation and potency assays
Process chemistry
Defined solid-state parameters
Recrystallization and milling reproducibility
Fragment-based discovery
Dual pharmacophore precursor
Fragment growth and target engagement assays

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